In-Depth Technical Guide to 3-DL-Cpa-OH: Chemical Properties, Structure, and Biological Significance
In-Depth Technical Guide to 3-DL-Cpa-OH: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological significance of 3-DL-Cpa-OH, chemically known as 2-amino-3-cyclopentylpropanoic acid. This non-proteinogenic amino acid serves as a crucial building block in synthetic chemistry, particularly in the design and development of novel peptide-based therapeutics. Its unique cyclopentyl moiety imparts desirable pharmacological characteristics, including enhanced hydrophobicity and conformational constraint. This document summarizes its physicochemical properties, provides insights into its synthesis and analysis, and explores its role as a key component in bioactive molecules, notably as a constituent of P2Y12 receptor antagonists.
Chemical Structure and Properties
3-DL-Cpa-OH is an analogue of the amino acid alanine, where a hydrogen atom of the methyl group is replaced by a cyclopentyl group. The "DL" designation indicates that it is a racemic mixture of the D- and L-enantiomers.
Chemical Structure:
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IUPAC Name: 2-amino-3-cyclopentylpropanoic acid[1]
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Synonyms: 3-Cyclopentyl-DL-alanine, DL-β-Cyclopentyl-Ala-OH, H-DL-Ala(cPen)-OH
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Molecular Formula: C₈H₁₅NO₂[1]
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Molecular Weight: 157.21 g/mol [1]
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CAS Number: 96539-87-6 (for the DL-form)[1]
Physicochemical Properties:
A summary of the key physicochemical properties of 3-DL-Cpa-OH is presented in Table 1. These values are primarily based on computational models and data from chemical suppliers.
| Property | Value | Reference |
| Appearance | White to off-white solid powder | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Boiling Point | 290.5 ± 23.0 °C at 760 mmHg | [1] |
| Flash Point | 129.5 ± 22.6 °C | [1] |
| LogP | 1.35 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis and Characterization
The synthesis of 3-DL-Cpa-OH and its enantiomerically pure forms is of significant interest for its application in peptide synthesis. While specific, detailed protocols for the racemic mixture are not extensively published in readily available literature, general methods for the synthesis of non-proteinogenic amino acids are applicable. Asymmetric synthesis routes are often employed to obtain the desired L- or D-enantiomer for specific biological applications.
Conceptual Synthesis Workflow:
A general workflow for the asymmetric synthesis of a chiral amino acid like the enantiomers of 3-Cpa-OH is depicted below. This often involves the use of a chiral auxiliary to control the stereochemistry of the α-carbon.
Caption: General workflow for asymmetric synthesis of Cpa-OH.
Experimental Protocols:
| Step | Procedure | Key Considerations |
| 1. Synthesis of a protected glycine (B1666218) equivalent with a cyclopentylmethyl side chain | This can be achieved through various methods, such as the alkylation of a glycine enolate equivalent with a cyclopentylmethyl halide in the presence of a chiral auxiliary (e.g., an Evans oxazolidinone) to induce asymmetry. | The choice of chiral auxiliary and reaction conditions are critical for achieving high diastereoselectivity. |
| 2. Hydrolysis of the chiral auxiliary and protecting groups | Acidic or basic hydrolysis is typically used to remove the chiral auxiliary and any protecting groups on the amino and carboxyl functionalities. | The conditions for deprotection must be carefully chosen to avoid racemization of the newly formed stereocenter. |
| 3. Purification | The final product is typically purified by recrystallization or chromatography to obtain the desired enantiomerically pure amino acid. | Purity is assessed by techniques such as NMR, mass spectrometry, and chiral HPLC. |
Characterization and Analysis:
The structural confirmation and purity assessment of 3-DL-Cpa-OH and its derivatives are crucial. Standard analytical techniques are employed for this purpose.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the presence of the cyclopentyl ring and the amino acid backbone.
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Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.
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High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods are essential for separating and quantifying the D- and L-enantiomers in a racemic mixture of 3-DL-Cpa-OH. This is particularly important when synthesizing or using enantiomerically pure forms for pharmaceutical applications.
A general workflow for the analytical characterization is presented below.
Caption: Analytical workflow for 3-DL-Cpa-OH characterization.
Biological Activity and Mechanism of Action
The primary biological significance of 3-DL-Cpa-OH lies in its utility as a building block for creating peptides with enhanced pharmacological properties. The incorporation of this non-proteinogenic amino acid can lead to increased metabolic stability, improved receptor binding affinity, and altered conformational properties of the resulting peptide.
Role in P2Y12 Receptor Antagonists:
A notable application of cyclopentylalanine derivatives is in the synthesis of P2Y12 receptor antagonists. The P2Y12 receptor is a key player in platelet activation and aggregation, making it a critical target for anti-thrombotic drugs. The cyclopentyl group in these antagonists is believed to contribute to their binding affinity and efficacy at the receptor.
Signaling Pathway Involvement (as part of a larger molecule):
When incorporated into a P2Y12 antagonist, 3-Cpa-OH contributes to the modulation of the P2Y12 signaling pathway. The binding of the antagonist to the P2Y12 receptor on platelets inhibits the downstream signaling cascade that is normally initiated by adenosine (B11128) diphosphate (B83284) (ADP). This inhibition ultimately leads to a reduction in platelet aggregation and thrombus formation.
The simplified signaling pathway is illustrated below:
Caption: Simplified P2Y12 signaling pathway and point of inhibition.
Applications in Drug Discovery and Development
The unique structural features of 3-DL-Cpa-OH make it a valuable tool for medicinal chemists and drug development professionals.
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Peptide and Peptidomimetic Design: The cyclopentyl side chain can introduce conformational constraints into a peptide backbone, which can lead to increased receptor selectivity and potency. Its hydrophobicity can also enhance membrane permeability and reduce proteolytic degradation, thereby improving the pharmacokinetic profile of peptide-based drugs.
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Lead Optimization: As a non-natural amino acid, it provides a means to explore structure-activity relationships (SAR) in a way that is not possible with the 20 proteinogenic amino acids. By systematically replacing natural amino acids with 3-Cpa-OH, researchers can fine-tune the biological activity and physicochemical properties of a lead compound.
Conclusion
3-DL-Cpa-OH is a synthetically important non-proteinogenic amino acid with significant potential in the field of drug discovery and development. Its well-defined chemical structure and properties, coupled with its ability to confer advantageous pharmacological characteristics to peptides, make it a valuable building block for creating novel therapeutics. While detailed experimental protocols for its synthesis and analysis are not widely disseminated in public literature, established methods for non-natural amino acid chemistry provide a solid foundation for its preparation and characterization. Its role in the development of P2Y12 receptor antagonists highlights its potential for incorporation into a wider range of bioactive molecules targeting various disease pathways. Further research into the specific biological effects of peptides containing 3-Cpa-OH is warranted to fully exploit its therapeutic potential.
